SKI-606 (Bosutinib Core Scaffold): Potent Dual Src/Abl Kinase Inhibition with Activity Against Imatinib-Resistant CML Cells
The 4-anilino-3-quinolinecarbonitrile derivative SKI-606 (bosutinib core scaffold) demonstrates potent, dual inhibition of Src and Abl kinases with IC50 values of 1.2 nM and 1.0 nM, respectively, and inhibits proliferation of imatinib-resistant K562 chronic myelogenous leukemia (CML) cells with an IC50 of 5 nM [1]. Critically, this compound retains antiproliferative activity against Bcr-Abl-positive cells harboring the T315I mutation, a common resistance mutation that renders imatinib completely ineffective [2]. In contrast, imatinib shows no activity against T315I mutant cells at concentrations up to 10 μM [2]. This mutation-specific differential activity defines a distinct procurement rationale for 3-cyano-substituted 4-aminoquinolines in drug discovery programs targeting resistant kinase mutants.
| Evidence Dimension | Antiproliferative activity against Bcr-Abl positive CML cells |
|---|---|
| Target Compound Data | SKI-606: IC50 = 5 nM (wild-type K562 cells); retains activity against T315I mutant |
| Comparator Or Baseline | Imatinib: IC50 = 50 nM (wild-type K562 cells); no activity against T315I mutant at 10 μM |
| Quantified Difference | SKI-606 is 10-fold more potent in wild-type cells; functional retention of activity versus complete loss for imatinib in T315I mutant context |
| Conditions | In vitro antiproliferative assay using K562 chronic myelogenous leukemia cells; 72-hour exposure |
Why This Matters
This quantitative superiority and retained mutant activity justifies procurement of 4-aminoquinoline-3-carbonitrile scaffolds for development of next-generation Bcr-Abl inhibitors effective against imatinib-resistant leukemias.
- [1] Golas, J. M.; Arndt, K.; Etienne, C.; Lucas, J.; Nardin, D.; Gibbons, J.; Frost, P.; Ye, F.; Boschelli, D. H. SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases, Is a Potent Antiproliferative Agent against Chronic Myelogenous Leukemia Cells in Culture and Causes Regression of K562 Xenografts in Nude Mice. Cancer Res. 2003, 63 (2), 375–381. View Source
- [2] Boschelli, D. H.; Ye, F.; Wang, Y. D.; Dutia, M.; Johnson, S. L.; Wu, B.; Miller, K.; Powell, D. W.; Yaczko, D.; Young, M.; Tischler, M.; Arndt, K.; Discafani, C.; Etienne, C.; Gibbons, J.; Grod, J.; Lucas, J.; Weber, J. M.; Boschelli, F. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. J. Med. Chem. 2001, 44 (23), 3965–3977. DOI: 10.1021/jm0102250. View Source
